
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is a chemical compound that consists of a silver ion coordinated with a thiolate ligand derived from 2,4,4,6,6-pentamethylheptane-2-thiol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate typically involves the reaction of silver nitrate with 2,4,4,6,6-pentamethylheptane-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
AgNO3+C7H7S→AgS-C7H7+HNO3
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The thiolate ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other thiols or phosphines.
Major Products Formed
Oxidation: Disulfides and silver oxide.
Reduction: Metallic silver and the corresponding thiol.
Substitution: New silver-thiolate complexes with different ligands.
科学研究应用
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate has several scientific research applications:
Materials Science: Used in the synthesis of silver nanoparticles and nanocomposites.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine: Investigated for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of conductive inks and coatings.
作用机制
The mechanism of action of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate involves the interaction of the silver ion with biological molecules or substrates. The silver ion can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalysis, the silver ion can facilitate electron transfer and activate substrates for chemical reactions.
相似化合物的比较
Similar Compounds
- Silver;2,2,4,6,6-pentamethylheptane-2-thiolate
- Silver;2,4,4,6,6-tetramethylheptane-2-thiolate
- Silver;2,4,4,6,6-trimethylheptane-2-thiolate
Uniqueness
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is unique due to the specific steric and electronic properties imparted by the 2,4,4,6,6-pentamethylheptane-2-thiolate ligand. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.
属性
CAS 编号 |
43126-83-6 |
|---|---|
分子式 |
C12H25AgS |
分子量 |
309.26 g/mol |
IUPAC 名称 |
silver;2,4,4,6,6-pentamethylheptane-2-thiolate |
InChI |
InChI=1S/C12H26S.Ag/c1-10(2,3)8-11(4,5)9-12(6,7)13;/h13H,8-9H2,1-7H3;/q;+1/p-1 |
InChI 键 |
WNYXGRDJGRANQR-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)[S-].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


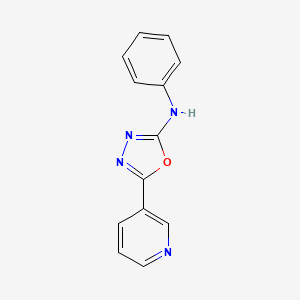
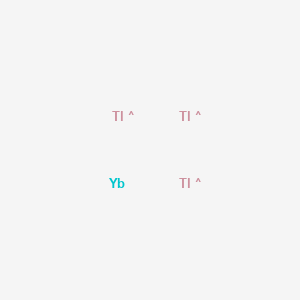
![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
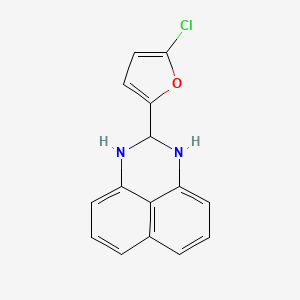
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)

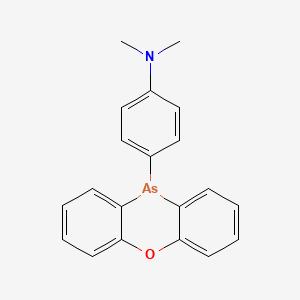
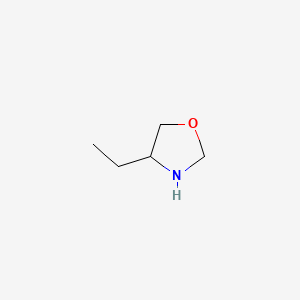

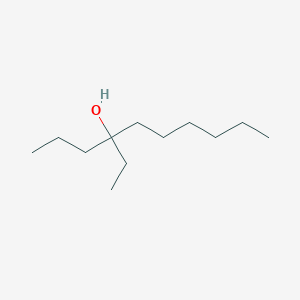

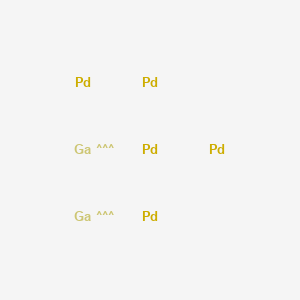
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
